AGX51

Description

Structure

3D Structure

Properties

IUPAC Name |

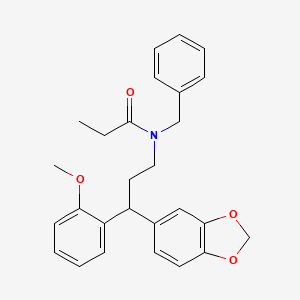

N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-benzylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO4/c1-3-27(29)28(18-20-9-5-4-6-10-20)16-15-22(23-11-7-8-12-24(23)30-2)21-13-14-25-26(17-21)32-19-31-25/h4-14,17,22H,3,15-16,18-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRADCMOCDMFMPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(CCC(C1=CC2=C(C=C1)OCO2)C3=CC=CC=C3OC)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AGX51: A Technical Guide to the First-in-Class Pan-Id Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGX51 is a novel, first-in-class small molecule that functions as a pan-inhibitor of the "Inhibitor of DNA binding" (Id) family of proteins (Id1-4). Id proteins are helix-loop-helix (HLH) transcriptional regulators that are frequently overexpressed in various cancers and are associated with tumor progression, metastasis, and resistance to therapy.[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical efficacy, and detailed experimental protocols for its characterization. The information presented is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting Id proteins.

Core Concepts: The Role of Id Proteins in Cancer

Id proteins (Id1, Id2, Id3, and Id4) are key regulators of cell differentiation and proliferation. They function by binding to and sequestering basic helix-loop-helix (bHLH) transcription factors, such as E-proteins (e.g., E47). This interaction prevents the bHLH transcription factors from forming active heterodimers that bind to DNA and drive the expression of genes involved in differentiation. In many cancers, the re-expression of Id proteins helps maintain a de-differentiated, proliferative state, contributing to tumor growth and malignancy.[2] Therefore, inhibiting Id protein function presents a promising therapeutic strategy.

This compound: Mechanism of Action

This compound was identified through an in silico screen designed to find small molecules that could bind to a hydrophobic pocket in the highly conserved loop region of Id proteins.[2][3] Its mechanism of action involves a multi-step process that ultimately leads to the degradation of all four Id family members.[2]

-

Direct Binding and Conformational Change: this compound directly binds to Id proteins, causing a conformational change in their structure.

-

Disruption of Id-E Protein Interaction: This conformational change disrupts the binding of Id proteins to their bHLH E-protein partners.

-

Ubiquitin-Mediated Degradation: The unbound and structurally altered Id proteins are then recognized by the cellular machinery and targeted for degradation via the ubiquitin-proteasome system.[2][3]

-

Downstream Effects: The degradation of Id proteins has several key downstream consequences:

-

Release of E-proteins: E-proteins are released and can form active transcription factor complexes.

-

Cell Cycle Arrest: The activation of E-protein targets leads to cell cycle arrest, primarily at the G0-G1 phase.[2]

-

Induction of Reactive Oxygen Species (ROS): Treatment with this compound has been shown to increase the production of reactive oxygen species (ROS), contributing to its anti-tumor activity.[4][1]

-

Reduced Cell Viability and Proliferation: The culmination of these events is a significant reduction in cancer cell viability and proliferation.

-

A more potent derivative of this compound, named AGXA , has also been developed. AGXA demonstrates a lower half-maximal inhibitory concentration (IC50) and reduces Id protein levels at lower concentrations compared to this compound.[5]

Preclinical Data

This compound has demonstrated significant anti-tumor efficacy in a variety of preclinical models, both in vitro and in vivo.

In Vitro Efficacy

The cytotoxic and anti-proliferative effects of this compound have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit cell growth by 50%, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| 4T1 | Murine Breast Cancer | ~40 | [1] |

| IBT | Patient-Derived Xenograft (Breast) | ~40 | [1] |

| HCT116 | Human Colorectal Carcinoma | Not explicitly stated, but Id degradation observed at ~10-40 µM | [3] |

| Pancreatic Ductal Adenocarcinoma (PDA) Organoids | Pancreatic Cancer | Varies by organoid line | [1] |

In Vivo Efficacy

This compound has shown promising anti-tumor activity in various mouse models of cancer.

| Cancer Model | Animal Model | Treatment Regimen | Key Findings | Reference |

| Breast Cancer | Paclitaxel-resistant breast tumor xenografts | This compound in combination with paclitaxel | Regression of tumor growth | [4] |

| Breast cancer lung colonization model | This compound treatment | Suppression of breast cancer colonization in the lung | [4] | |

| Colorectal Cancer | Sporadic colorectal neoplasia model | This compound treatment | Reduction in tumor burden | [4] |

| Ocular Neovascularization | Mouse models of wet age-related macular degeneration (AMD) and retinopathy of prematurity (ROP) | This compound treatment | Inhibition of retinal neovascularization | [3] |

A notable finding from preclinical studies is the lack of observed acquired resistance to this compound. This is likely due to this compound targeting a highly conserved binding pocket essential for Id protein function, making it difficult for cancer cells to develop resistance mutations without compromising Id activity.[4]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the proposed signaling pathway of this compound.

Caption: this compound disrupts the Id-E protein complex, leading to Id protein degradation and downstream anti-cancer effects.

Experimental Workflow: Characterization of this compound

The following diagram outlines a typical experimental workflow for characterizing the activity of this compound.

Caption: A workflow for the preclinical evaluation of this compound, from in vitro characterization to in vivo efficacy studies.

Experimental Protocols

Western Blot for Id Protein Levels

-

Cell Lysis: Treat cancer cells with varying concentrations of this compound for desired time points. Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Id1, Id3, or other proteins of interest overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vitro Ubiquitylation Assay

-

Cell Transfection and Treatment: Transfect cells (e.g., HCT116) with plasmids expressing HA-tagged ubiquitin and FLAG-tagged Id1. Treat the cells with this compound and a proteasome inhibitor (e.g., MG132) for a specified duration.

-

Immunoprecipitation: Lyse the cells and immunoprecipitate the FLAG-tagged Id1 using anti-FLAG antibodies conjugated to beads.

-

Western Blot Analysis: Elute the immunoprecipitated proteins and analyze by western blotting using an anti-HA antibody to detect polyubiquitinated Id1.

Wound Healing (Scratch) Assay

-

Cell Seeding and Monolayer Formation: Seed cells (e.g., HUVECs) in a multi-well plate and grow to confluence.

-

Creating the "Wound": Use a sterile pipette tip to create a uniform scratch across the cell monolayer.

-

Treatment and Imaging: Wash the wells to remove detached cells and replace the medium with fresh medium containing this compound or vehicle control. Capture images of the scratch at time 0 and at subsequent time points (e.g., every 6-12 hours).

-

Analysis: Measure the width of the scratch at different points for each time point and calculate the rate of wound closure.

Endothelial Tube Formation Assay

-

Matrigel Coating: Coat the wells of a multi-well plate with Matrigel and allow it to solidify at 37°C.

-

Cell Seeding and Treatment: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells in the presence of this compound or vehicle control.

-

Incubation and Imaging: Incubate the plate for several hours to allow for the formation of capillary-like tube structures. Capture images using a microscope.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

In Vivo Xenograft Studies

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Monitor tumor growth until they reach a palpable size. Randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection) and/or other therapeutic agents (e.g., paclitaxel) according to the desired dosing schedule. The vehicle control group should receive the same volume of the vehicle used to dissolve this compound.

-

Tumor Measurement and Monitoring: Measure tumor volume regularly using calipers. Monitor the body weight and overall health of the mice.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Conclusion and Future Directions

This compound represents a promising new class of anti-cancer agents that target the fundamental mechanism of Id protein-mediated transcriptional regulation. Its ability to induce degradation of all four Id family members, coupled with a low potential for acquired resistance, makes it an attractive candidate for further development. The preclinical data strongly support its potential as a monotherapy and in combination with existing chemotherapies for a range of solid tumors. Future research should focus on completing formal preclinical toxicology studies and advancing this compound or its more potent derivatives into clinical trials to evaluate their safety and efficacy in cancer patients.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. A Small-Molecule Pan-Id Antagonist Inhibits Pathologic Ocular Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-tumor effects of an ID antagonist with no observed acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Small-Molecule Pan-Id Antagonist Inhibits Pathologic Ocular Neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: AGX51, a First-in-Class Pan-Id Protein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AGX51 is a novel small-molecule antagonist of the Inhibitor of Differentiation or DNA binding (Id) family of proteins (Id1, Id2, Id3, and Id4).[1][2] These helix-loop-helix (HLH) transcriptional regulators are crucial during embryonic development and become re-expressed in various pathologies, including cancer and diseases involving neovascularization. Id proteins function by sequestering basic helix-loop-helix (bHLH) transcription factors, thereby preventing their DNA binding and subsequent activation of gene expression programs that drive cell differentiation. By promoting the degradation of Id proteins, this compound restores bHLH transcription factor activity, leading to cell cycle arrest, inhibition of proliferation, and induction of cell death in cancer cells. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols.

Core Mechanism of Action

This compound functions by disrupting the interaction between Id proteins and their bHLH E protein binding partners (e.g., E47).[3] This disruption leads to the ubiquitin-mediated degradation of Id proteins.[3] The subsequent liberation of E proteins allows them to form active transcription complexes that regulate genes involved in cell cycle control and differentiation. The degradation of Id proteins upon treatment with this compound has been observed to paradoxically increase Id mRNA levels, suggesting a cellular feedback mechanism attempting to replenish the depleted Id protein pool.[4]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Quantitative Preclinical Data

The preclinical activity of this compound has been evaluated in various cancer cell lines and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Cell Viability (IC50)

| Cell Line/Organoid | Cancer Type | IC50 (µM) | Assay Duration (h) |

| Panc1 | Pancreatic Ductal Adenocarcinoma | ~5.5-19.5 | 120 |

| A21 | Pancreatic Ductal Adenocarcinoma | ~5.5-19.5 | 120 |

| PDA Organoid T7 | Pancreatic Ductal Adenocarcinoma | ~5.5-19.5 | 120 |

| PDA Organoid T8 | Pancreatic Ductal Adenocarcinoma | ~5.5-19.5 | 120 |

Data extracted from a study on pancreatic ductal adenocarcinoma cells, indicating a range of IC50 values.

Table 2: Effect on Id Protein Levels

| Cell Line | Concentration (µM) | Duration (h) | Effect on Id1 Protein Levels |

| 4T1 | 40 | 24 | Near-complete loss |

| HUVEC | 10 | 24 | Significant decrease |

| 806 (PDA) | 4-20 | 24 | Depletion observed starting in this concentration range |

These data demonstrate the concentration- and time-dependent reduction of Id1 protein following this compound treatment.[4]

Table 3: In Vivo Efficacy in Mouse Models

| Cancer Model | Treatment Group | Outcome | p-value |

| Azoxymethane (AOM) induced colon cancer (A/J mice) | This compound | Significant reduction in the number of colon tumors | 0.008 |

| This compound | Significant reduction in the number of tumors ≥3 mm | 0.004 | |

| 4T1 breast cancer lung metastasis | This compound | Significant reduction in lung tumor burden (in combination with paclitaxel) | <0.03 |

These findings highlight the anti-tumor activity of this compound in preclinical cancer models.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 of this compound in cancer cell lines.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 72 or 120 hours) at 37°C.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the drug concentration and fit a dose-response curve to determine the IC50 value.

References

The Disruption of the Id-E Protein Axis by AGX51: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Inhibitor of Differentiation (Id) proteins are critical regulators of cellular processes, including proliferation, differentiation, and angiogenesis. Their overexpression is implicated in the pathology of numerous cancers, where they function by sequestering basic helix-loop-helix (bHLH) E protein transcription factors, thereby inhibiting their tumor-suppressive functions. AGX51 has emerged as a first-in-class, pan-Id antagonist that disrupts the Id-E protein interaction, leading to the ubiquitin-mediated degradation of Id proteins and the subsequent liberation of E proteins. This guide provides an in-depth technical overview of this compound, its mechanism of action, and its effects on the E protein signaling pathway, supported by quantitative data and detailed experimental protocols to aid in further research and drug development.

The this compound-E Protein Signaling Pathway

This compound's mechanism of action centers on the restoration of E protein transcription factor activity. In many pathological states, particularly cancer, various signaling pathways converge to upregulate the expression of Id proteins. These Id proteins then bind to and inhibit E protein transcription factors, preventing them from activating downstream target genes involved in cell cycle arrest and differentiation. This compound directly binds to Id proteins, inducing a conformational change that disrupts the Id-E protein complex. This leads to the polyubiquitination and subsequent proteasomal degradation of the unbound Id proteins. The freed E proteins can then form homodimers or heterodimers, translocate to the nucleus, and activate the transcription of target genes that suppress tumor growth.

Quantitative Data on this compound Activity

The efficacy of this compound has been demonstrated across a range of cancer cell lines and in preclinical in vivo models. The following tables summarize the available quantitative data.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| 4T1 | Triple-Negative Breast Cancer (Murine) | ~25 | TNBC cell lines are particularly sensitive. |

| MDA-MB-231 | Triple-Negative Breast Cancer (Human) | ~25 | |

| PDX Models | Breast Cancer | ~15 | Patient-derived xenograft models. |

| 806 | Pancreatic Cancer (Murine) | 5.5 - 19.5 | |

| NB44 | Pancreatic Cancer (Murine) | 5.5 - 19.5 | |

| 4279 | Pancreatic Cancer (Murine) | 5.5 - 19.5 | |

| Panc1 | Pancreatic Cancer (Human) | 5.5 - 19.5 | |

| A21 | Pancreatic Cancer (Human) | 5.5 - 19.5 |

Table 2: In Vivo Efficacy of this compound in Preclinical Models

| Model | Cancer Type | Treatment | Outcome | Statistical Significance |

| Lung Metastasis Model (4T1 cells) | Breast Cancer | This compound | Significant reduction in lung tumor burden. | p < 0.05 |

| AOM-induced Colon Tumor Model | Colon Cancer | This compound (15 mg/kg) | Significant reduction in the number and size of colon tumors. | p = 0.008 (number), p = 0.004 (size ≥3mm) |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key experiments used to characterize the interaction between this compound, Id proteins, and E proteins.

Co-Immunoprecipitation (Co-IP) for Id1-E47 Interaction

This protocol is designed to assess the disruption of the endogenous Id1-E47 protein interaction in HCT116 cells following treatment with this compound.

Materials:

-

HCT116 cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-Id1 antibody (for immunoprecipitation)

-

Anti-E47 antibody (for Western blot detection)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 0.1 M glycine, pH 2.5)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

SDS-PAGE gels and Western blot reagents

Procedure:

-

Cell Culture and Treatment: Culture HCT116 cells to 80-90% confluency. Treat cells with the desired concentration of this compound or vehicle (DMSO) for the specified time (e.g., 1-4 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C on a rotator. Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the anti-Id1 antibody to the lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.

-

Immune Complex Capture: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C on a rotator.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold wash buffer.

-

Elution: Elute the protein complexes from the beads by adding elution buffer and incubating for 5-10 minutes at room temperature. Pellet the beads and collect the supernatant containing the eluted proteins. Neutralize the eluate with neutralization buffer.

-

Western Blot Analysis: Denature the eluted samples by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the anti-E47 antibody to detect the co-immunoprecipitated E47. An input control (a small fraction of the initial cell lysate) should be run in parallel to confirm the presence of both proteins in the starting material.

Electrophoretic Mobility Shift Assay (EMSA) for E-protein DNA Binding

This protocol is used to determine if the liberation of E proteins by this compound results in increased DNA binding activity.

Materials:

-

Nuclear extract from cells treated with this compound or vehicle

-

Double-stranded DNA probe containing a consensus E-box sequence (e.g., 5'-CANNTG-3'), labeled with a non-radioactive tag (e.g., biotin or a fluorescent dye)

-

Unlabeled competitor DNA probe (for specificity control)

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

-

Poly(dI-dC) (non-specific competitor DNA)

-

Native polyacrylamide gel (e.g., 5-6%)

-

TBE buffer

-

Detection reagents specific to the probe label

Procedure:

-

Nuclear Extract Preparation: Treat cells (e.g., 4T1) with this compound or vehicle. Prepare nuclear extracts using a commercially available kit or a standard protocol. Determine the protein concentration of the extracts.

-

Binding Reaction: In a microcentrifuge tube, combine the nuclear extract, poly(dI-dC), and binding buffer. For competition assays, add an excess of unlabeled competitor DNA probe. Incubate on ice for 10-15 minutes.

-

Probe Incubation: Add the labeled E-box DNA probe to the reaction mixture and incubate for 20-30 minutes at room temperature.

-

Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel. Run the gel in TBE buffer at a constant voltage in a cold room or with a cooling system.

-

Detection: Transfer the DNA from the gel to a nylon membrane. Detect the labeled probe using the appropriate detection method (e.g., streptavidin-HRP for biotinylated probes followed by chemiluminescence). A "shift" in the mobility of the labeled probe in the presence of nuclear extract indicates protein-DNA binding. An increase in the intensity of the shifted band in this compound-treated samples compared to the vehicle control indicates enhanced E-protein DNA binding.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that targets a previously "undruggable" protein-protein interaction. By disrupting the Id-E protein axis, this compound can reactivate the tumor-suppressive functions of E protein transcription factors. The data presented in this guide highlight its potent in vitro and in vivo activity against various cancer models. The provided experimental protocols offer a framework for researchers to further investigate the molecular mechanisms of this compound and to explore its therapeutic potential in a broader range of diseases.

Future research should focus on a more comprehensive characterization of this compound's pharmacokinetic and pharmacodynamic properties, as well as on identifying predictive biomarkers for patient stratification. Further investigation into the specific downstream target genes of E proteins that are activated by this compound will provide deeper insights into its anti-tumor mechanisms. The development of more potent and selective analogs of this compound also represents a promising avenue for future drug development efforts.

In Silico Screening for Inhibitors of Helix-Loop-Helix Id Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inhibitor of DNA binding (Id) proteins are a family of helix-loop-helix (HLH) transcriptional regulators that are critical in cell differentiation, proliferation, and tumorigenesis. Comprising four members (Id1-4), these proteins act as dominant-negative antagonists of basic helix-loop-helix (bHLH) transcription factors by forming heterodimers that are incapable of binding to DNA. Their overexpression is implicated in numerous cancers, promoting angiogenesis, metastasis, and resistance to therapy, making them compelling targets for novel anticancer therapeutics. However, their intrinsically disordered nature presents a significant challenge for traditional drug discovery. This technical guide provides an in-depth overview of the in silico screening methodologies, relevant signaling pathways, and experimental validation techniques pertinent to the discovery of novel Id protein inhibitors.

Id Protein Signaling Pathways

Id proteins are key nodes in several signaling pathways that govern cell fate. Their expression is tightly regulated by various upstream signals, and they, in turn, modulate downstream transcriptional programs. Understanding these pathways is crucial for identifying therapeutic intervention points.

TGF-β/BMP Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Protein (BMP) signaling pathways are major regulators of Id protein expression. Generally, in epithelial cells, TGF-β signaling suppresses Id gene transcription, contributing to its anti-proliferative effects. Conversely, in many cancer cells and during certain developmental processes, BMP signaling can induce the expression of Id proteins, which then sequester bHLH transcription factors to inhibit differentiation and promote a stem-like state.[1][2] This signaling occurs through the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate the transcription of target genes, including those encoding Id proteins.[1]

References

role of Id proteins in angiogenesis

An In-depth Technical Guide on the Role of Id Proteins in Angiogenesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Inhibitor of Differentiation (Id) proteins are a family of four helix-loop-helix (HLH) transcriptional regulators (Id1-4) that play a pivotal role in orchestrating the complex process of angiogenesis. By acting as dominant-negative inhibitors of basic helix-loop-helix (bHLH) transcription factors, Id proteins regulate a wide array of cellular processes critical for new blood vessel formation, including endothelial cell proliferation, migration, and survival. Their expression is tightly controlled by key pro-angiogenic signals such as Vascular Endothelial Growth Factor (VEGF) and Bone Morphogenetic Proteins (BMPs). Id1 and Id3, in particular, are essential for both developmental and pathological angiogenesis. They promote the angiogenic switch by repressing endogenous inhibitors like thrombospondin-1 and activating pro-angiogenic signaling cascades including the PI3K/Akt and HIF-1α pathways. Due to their significant overexpression in tumor vasculature and their crucial role in supporting tumor growth, Id proteins have emerged as compelling therapeutic targets for anti-angiogenic cancer therapies. This guide provides a detailed examination of the molecular mechanisms, signaling pathways, and experimental methodologies central to understanding the function of Id proteins in angiogenesis.

Introduction to Id Proteins

The Inhibitor of Differentiation (Id) proteins consist of four members, Id1, Id2, Id3, and Id4.[1] They are classified as class V HLH proteins, distinguished by the presence of a highly conserved HLH domain that mediates protein-protein interactions.[2][3] Crucially, they lack the basic DNA-binding domain characteristic of bHLH transcription factors.[1][4]

Core Mechanism of Action

The primary function of Id proteins is to act as dominant-negative regulators of bHLH transcription factors.[1][5] bHLH proteins, which include ubiquitously expressed E-proteins (e.g., E12, E47) and tissue-specific class II factors (e.g., MyoD), must form heterodimers to bind to specific DNA sequences known as E-boxes and activate gene transcription.[1][4] Id proteins, through their HLH domain, sequester E-proteins into non-functional heterodimers.[1][6] Because the Id-E-protein complex cannot bind DNA, the transcription of bHLH target genes is inhibited.[1][4] This mechanism allows Id proteins to block cellular differentiation and maintain cells in a proliferative state.[7][8]

Figure 1: Core mechanism of Id protein function.

Role of Id Proteins in Angiogenesis

Id proteins are essential regulators of both physiological and pathological angiogenesis.[2][8]

Physiological Angiogenesis

During embryonic development, Id proteins are critical for the formation of the vasculature.[7][9] Studies using knockout mice have demonstrated that the combined loss of Id1 and Id3 is embryonically lethal due to severe vascular abnormalities, including intracranial hemorrhage.[1] This highlights their non-redundant and essential role in the proper differentiation and organization of endothelial cells during development.[7][8]

Pathological Angiogenesis

In adult tissues, Id protein expression is typically low. However, their expression becomes reactivated in various disease states, most notably in cancer.[5] Id1 and Id3 are frequently overexpressed in tumor endothelial cells and are crucial for supporting the vascularization of tumors.[5][10] Reduced levels of Id1 and Id3 in mouse models lead to impaired tumor growth specifically due to defects in angiogenesis.[5][11] Id proteins also contribute to angiogenesis in other pathologies like rheumatoid arthritis and heritable pulmonary arterial hypertension.[2][11]

Molecular Mechanisms and Signaling Pathways

Id proteins are central nodes in a complex network of signaling pathways that govern angiogenesis. They are regulated by external cues and, in turn, control a suite of downstream genes that execute the angiogenic program.

Upstream Regulation of Id Expression

Several key pro-angiogenic growth factors and cytokines induce the expression of Id proteins in endothelial cells:

-

Vascular Endothelial Growth Factor (VEGF): A primary driver of angiogenesis, VEGF induces the expression of Id1 and Id3 in human umbilical vein endothelial cells (HUVECs).[11] This induction is a critical step for VEGF-mediated endothelial cell proliferation and activation.[11]

-

Bone Morphogenetic Proteins (BMPs): BMPs are potent inducers of Id1 expression, playing a significant role in vascular development and disease.[2]

-

Transforming Growth Factor-β (TGF-β): TGF-β can also induce Id1 and Id3 expression in endothelial cells.[11]

Figure 2: Upstream regulation of Id protein expression.

Downstream Effects of Id Activation

Once expressed, Id proteins orchestrate multiple pro-angiogenic responses:

-

Cell Cycle Progression: Id proteins promote endothelial cell proliferation by inhibiting the expression of cyclin-dependent kinase inhibitors (CDKIs) like p16, p21, and p27.[1][11] By sequestering E-proteins that would otherwise activate CDKI transcription, Ids facilitate entry into the S-phase of the cell cycle.[1][12]

-

Repression of Angiogenesis Inhibitors: Id1 has been shown to transcriptionally repress thrombospondin-1 (TSP-1), a potent endogenous inhibitor of angiogenesis.[10] This repression is a key mechanism by which Id1 promotes a pro-angiogenic microenvironment.[10]

-

Activation of Pro-Angiogenic Pathways:

-

PI3K/Akt Pathway: Id1 can enhance angiogenesis via the PI3K/Akt signaling pathway, which is critical for endothelial cell survival and proliferation.[13]

-

NF-κB Signaling: The pro-angiogenic effects of Id1 in some contexts are mediated by the NF-κB pathway, leading to the upregulation of targets like Matrix Metalloproteinase-2 (MMP-2).[13]

-

HIF-1α Stability: Id1 can induce VEGF expression by enhancing the stability and transcriptional activity of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of the cellular response to hypoxia and a key driver of angiogenesis.[14] This occurs in part by reducing the association of HIF-1α with the von Hippel-Lindau (VHL) protein, which targets HIF-1α for degradation.[14]

-

Figure 3: Downstream effects of Id protein activation in endothelial cells.

Quantitative Data Summary

The following tables summarize key quantitative and qualitative findings from various studies on the .

Table 1: Effects of Id Protein Modulation on Angiogenic Processes

| Cell Type/Model | Id Protein(s) Modulated | Modulation Method | Observed Effect on Angiogenesis | Reference(s) |

|---|---|---|---|---|

| Human Ovarian Cancer EPCs | Id1 | Overexpression | Enhanced tube formation and migration | [13] |

| HUVECs | Id1, Id3 | RNA interference (knockdown) | Abolished VEGF-induced proliferation and tube formation | [11] |

| HUVECs | Id1 | Overexpression | Induced tube formation | [11][14] |

| LNCaP Prostate Cancer Cells | Id1 | Overexpression | Increased VEGF protein secretion and gene promoter activity | [15] |

| Id1-null Mice | Id1 | Knockout | Decreased neovascularization in Matrigel plug assays | [10] |

| Id1+/− Id3−/− Mice | Id1, Id3 | Partial Knockout | Failed to support vascularization of tumors | [1][8] |

| Glioblastoma Cells | Id4 | Overexpression | Produced better-vascularized xenograft tumors |[16] |

Table 2: Regulation of Key Angiogenic Molecules by Id Proteins

| Molecule | Regulating Id Protein | Effect of Id Protein | Cell Type/Model | Reference(s) |

|---|---|---|---|---|

| Thrombospondin-1 (TSP-1) | Id1 | Transcriptional Repression | Mouse Embryo Fibroblasts | [10] |

| VEGF | Id1 | Upregulation (via HIF-1α) | HUVECs, MCF7 Breast Cancer Cells | [14] |

| VEGF | Id1 | Upregulation | LNCaP Prostate Cancer Cells | [15] |

| MMP-2 | Id1 | Upregulation (via NF-κB) | Human Ovarian Cancer EPCs | [13] |

| MMP-2, MMP-9 | Id1, Id3 | Upregulation | HUVECs | [11] |

| p16INK4a | Id1, Id3 | Downregulation | HUVECs | [11] |

| p21, p27 | Id proteins | Inhibition of expression | Fibroblasts, VSMCs | [1] |

| Cyclin D1 | Id1 | Upregulation | Endothelial Progenitor Cells |[12] |

Key Experimental Protocols

The study of Id proteins in angiogenesis relies on a combination of in vitro endothelial cell assays and in vivo models.

In Vitro Angiogenesis Assays

These assays are fundamental for dissecting the specific roles of Id proteins in endothelial cell behavior.[17]

-

Endothelial Cell Proliferation Assay (BrdU Incorporation):

-

Cell Culture: Plate endothelial cells (e.g., HUVECs) in a 96-well plate at a low density in complete medium. Allow cells to adhere overnight.

-

Treatment: Starve cells for 4-6 hours, then treat with conditioned media from cancer cells overexpressing/lacking Id1, or with recombinant angiogenic factors (e.g., VEGF as a positive control).[15]

-

BrdU Labeling: Add 5-bromo-2'-deoxyuridine (BrdU) to the culture medium for the final 2-4 hours of incubation. BrdU is a thymidine analog incorporated into the DNA of proliferating cells.

-

Detection: Fix the cells, denature the DNA, and add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase). Add a substrate and measure the colorimetric or fluorescent output, which is proportional to the amount of BrdU incorporated and thus to the rate of cell proliferation.[15][17]

-

-

Endothelial Cell Migration Assay (Boyden Chamber):

-

Chamber Setup: Use a two-chamber plate separated by a porous membrane (e.g., 8 µm pores) coated with an extracellular matrix protein like fibronectin or collagen.

-

Cell Seeding: Place endothelial cells, previously transfected to modulate Id expression, into the upper chamber in serum-free medium.

-

Chemoattractant: Add a chemoattractant (e.g., VEGF or serum) to the lower chamber.

-

Incubation: Incubate for 4-18 hours to allow cells to migrate through the pores toward the chemoattractant.

-

Quantification: Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane. Count the stained cells in several microscopic fields to quantify migration.[17]

-

-

Tube Formation Assay:

-

Matrix Preparation: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.

-

Cell Seeding: Seed endothelial cells onto the solidified matrix in the presence or absence of angiogenic stimuli or conditioned media.

-

Incubation: Incubate for 4-12 hours. Endothelial cells will differentiate and form capillary-like structures (tubes).

-

Analysis: Capture images using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.[11][13][17]

-

Figure 4: Experimental workflow for the Tube Formation Assay.

In Vivo Angiogenesis Models

-

Matrigel Plug Assay:

-

Preparation: Mix Matrigel, which is liquid at 4°C, with pro-angiogenic factors (e.g., VEGF, bFGF) and/or tumor cells.

-

Injection: Inject the mixture subcutaneously into mice (e.g., wild-type vs. Id1-null mice).[10] The Matrigel solidifies at body temperature, forming a plug.

-

Incubation: After 7-21 days, host cells, including endothelial cells, invade the plug to form new blood vessels.

-

Analysis: Excise the Matrigel plug. Quantify angiogenesis by measuring the hemoglobin content within the plug (using Drabkin's reagent) as an index of red blood cell infiltration, or by immunohistochemical staining of endothelial cell markers (e.g., CD31) on plug sections.[10]

-

Therapeutic Implications

The crucial role of Id proteins, particularly Id1 and Id3, in tumor angiogenesis makes them attractive targets for cancer therapy.[5][11] Since Id1/Id3 expression is low in the quiescent vasculature of adults but high in tumor endothelium, targeting these proteins could offer a therapeutic window with minimal side effects on normal tissues.[5] Strategies to inhibit Id function could disrupt the tumor blood supply, thereby inhibiting tumor growth and metastasis. The development of small-molecule inhibitors that disrupt the Id-E-protein interaction is an active area of research.[5] For example, the small molecule AGX51 has been identified as an Id antagonist that promotes Id degradation and impairs neovascularization in mouse models.[5]

Conclusion

Id proteins are master regulators of angiogenesis, integrating signals from key growth factors to control endothelial cell fate. Their primary mechanism involves the dominant-negative inhibition of bHLH transcription factors, which unleashes a pro-proliferative and anti-differentiative state essential for the formation of new blood vessels. Through the control of cell cycle inhibitors, endogenous angiogenesis inhibitors, and major signaling pathways like PI3K/Akt and HIF-1α, Id1 and Id3 drive both developmental and pathological neovascularization. The profound dependence of tumors on Id-mediated angiogenesis positions these proteins as high-value targets for the development of novel anti-cancer therapies. A continued deep understanding of their complex biology is essential for translating these findings into effective clinical applications.

References

- 1. ahajournals.org [ahajournals.org]

- 2. academic.oup.com [academic.oup.com]

- 3. frontiersin.org [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. E-proteins and ID-proteins: Helix-loop-helix partners in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Role of Id proteins in embryonic and tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Id proteins and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Id1 regulates angiogenesis through transcriptional repression of thrombospondin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Crucial role of inhibitor of DNA binding/differentiation in the vascular endothelial growth factor-induced activation and angiogenic processes of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibitor of DNA binding 1 regulates cell cycle progression of endothelial progenitor cells through induction of Wnt2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Id1 enhances human ovarian cancer endothelial progenitor cell angiogenesis via PI3K/Akt and NF-κB/MMP-2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibitor of DNA binding 1 activates vascular endothelial growth factor through enhancing the stability and activity of hypoxia-inducible factor-1alpha [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Inhibitor of Differentiation 4 (ID4): From Development to Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Techniques and assays for the study of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of AGX51 on Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGX51 is a novel small-molecule antagonist of the Inhibitor of Differentiation (ID) family of proteins (ID1, ID2, ID3, and ID4).[1] ID proteins are helix-loop-helix (HLH) transcriptional regulators that are frequently overexpressed in various cancers and are associated with aggressive disease and resistance to therapy. By inhibiting the function of ID proteins, this compound promotes cell differentiation and arrests cell growth, making it a promising candidate for anti-cancer therapy and for the treatment of other diseases characterized by a block in cellular differentiation. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizes the available quantitative data on its effects, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Mechanism of Action

The primary mechanism of action of this compound involves the disruption of the interaction between ID proteins and basic helix-loop-helix (bHLH) transcription factors, commonly known as E proteins (e.g., E2A, HEB).[1] In their normal state, E proteins form homodimers or heterodimers and bind to specific DNA sequences known as E-boxes (CANNTG) in the promoter and enhancer regions of target genes. This binding initiates the transcription of genes that drive cell differentiation and inhibit cell proliferation.

ID proteins, which lack a basic DNA-binding domain, act as dominant-negative inhibitors of E proteins. They form heterodimers with E proteins, preventing them from binding to DNA and activating gene expression.[1] This sequestration of E proteins by ID proteins leads to an inhibition of differentiation and a promotion of cell proliferation, a state that is often exploited by cancer cells.

This compound directly binds to ID proteins, inducing a conformational change that destabilizes the ID-E protein heterodimer.[1] This destabilization leads to the ubiquitination and subsequent proteasomal degradation of the ID proteins. The liberated E proteins are then free to form active dimers, translocate to the nucleus, and initiate the transcription of their target genes, ultimately leading to cell differentiation and a reduction in cell viability.[1]

Data Presentation

The following tables summarize the available quantitative data on the effects of this compound on ID protein degradation and cell viability.

Table 1: Dose-Dependent Degradation of ID Proteins by this compound

| Cell Line | Protein | This compound Concentration (µM) | Incubation Time (hours) | % a of ID Protein Reduction (relative to control) |

| 4T1 Murine Mammary Carcinoma | ID1 | 40 | 24 | Significant decrease |

| 4T1 Murine Mammary Carcinoma | ID1 | 80 | 24 | Near-complete loss |

| Pancreatic Cancer Cell Line (806) | ID1 & ID3 | 4 - 20 | Not Specified | Depletion of ID1 and ID3 |

Table 2: Time-Course of ID Protein Degradation by this compound in 4T1 Cells

| Protein | This compound Concentration (µM) | Time (hours) | Observation |

| ID1 | 40 | 4 | Decrease in protein levels |

| ID1 | 40 | 24 | Near-complete loss |

| ID3 & ID4 | 40 | > 4 | Delayed degradation kinetics compared to ID1 |

Table 3: IC50 Values of this compound in Pancreatic Cancer Cell Lines

| Cell Line | IC50 (µM) | Treatment Duration (hours) |

| 806 (murine) | 5.5 - 19.5 | Not Specified |

| NB44 (murine) | 5.5 - 19.5 | Not Specified |

| 4279 (murine) | 5.5 - 19.5 | Not Specified |

| Panc1 (human) | 5.5 - 19.5 | 120 |

| A21 (human) | 5.5 - 19.5 | 120 |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the effects of this compound. Below are methodologies for two key experiments: Western Blotting for ID protein levels and the MTT assay for cell viability.

Western Blotting for ID Protein Detection

This protocol allows for the semi-quantitative analysis of ID protein levels in cell lysates following treatment with this compound.

1. Sample Preparation:

- Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for the desired time points.

- Wash cells with ice-cold phosphate-buffered saline (PBS).

- Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

- Scrape the cells and collect the lysate.

- Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

- Collect the supernatant and determine the protein concentration using a BCA (Bicinchoninic acid) assay.

2. SDS-PAGE and Protein Transfer:

- Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

- Load the samples onto a 12% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with a primary antibody specific for the ID protein of interest (e.g., anti-ID1, anti-ID3) overnight at 4°C with gentle agitation. The optimal antibody concentration should be determined empirically.

- Wash the membrane three times with TBST for 10 minutes each.

- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane three times with TBST for 10 minutes each.

4. Detection:

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

- Capture the signal using an imaging system.

- Quantify the band intensity using densitometry software and normalize to a loading control such as β-actin or GAPDH.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Treatment:

- Treat the cells with a serial dilution of this compound in fresh culture medium. Include a vehicle control (e.g., DMSO).

3. Incubation:

- Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

4. MTT Addition and Incubation:

- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

5. Solubilization and Measurement:

- Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

- Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

- Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: this compound binds to ID proteins, leading to their degradation and the release of E proteins, which then promote the transcription of genes involved in cell differentiation.

Experimental Workflow for Assessing this compound Effects

Caption: A typical workflow for evaluating the effects of this compound on cancer cells, from treatment to data analysis.

Conclusion

This compound represents a first-in-class small molecule that effectively targets the ID protein family, a previously challenging therapeutic target. By promoting the degradation of ID proteins, this compound liberates E proteins to activate a transcriptional program leading to cell differentiation and the inhibition of cell growth. The available data demonstrates its potent activity in various cancer cell lines, particularly in pancreatic cancer. The detailed protocols and workflows provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and to explore its effects on cell differentiation in a variety of biological contexts. Further studies, including comprehensive transcriptomic and proteomic analyses, will be crucial to fully elucidate the downstream targets of the E proteins activated by this compound and to identify biomarkers for predicting treatment response.

References

The Advent of AGX51: A Technical Guide to a Novel Pan-Id Antagonist Inducing Ubiquitin-Mediated Proteolysis

For Immediate Release

This technical guide provides an in-depth overview of AGX51, a first-in-class small molecule pan-Id (Inhibitor of Differentiation) antagonist. It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and therapeutic potential of this novel compound. This compound represents a significant advancement in targeting previously "undruggable" protein-protein interactions, leading to the ubiquitin-mediated degradation of Id proteins, which are implicated in cancer progression and other diseases.

Executive Summary

This compound is a small molecule that directly binds to Inhibitor of Differentiation (Id) proteins, a family of helix-loop-helix (HLH) transcriptional regulators.[1] Id proteins are key regulators of cellular differentiation and are frequently overexpressed in various cancers, where they contribute to tumor progression and resistance to therapy.[1] this compound disrupts the interaction between Id proteins and their binding partners, the basic helix-loop-helix (bHLH) E proteins.[1] This disruption of the Id-E protein complex leads to the destabilization of Id proteins, which are subsequently targeted for degradation through the ubiquitin-proteasome system.[1] This guide will detail the mechanism of action of this compound, present quantitative data from key experiments, outline experimental protocols, and provide visual representations of the relevant biological pathways and workflows.

Core Mechanism of Action: Induction of Ubiquitin-Mediated Proteolysis

The primary mechanism of this compound involves the targeted degradation of Id proteins. Unbound Id proteins are naturally short-lived within the cell, with half-lives estimated to be around 10-20 minutes.[1] Their stability is significantly increased upon forming heterodimers with E proteins.[1] this compound binds to a hydrophobic crevice adjacent to the HLH dimerization motif of Id proteins, a region highly conserved across the Id family.[1] This binding event physically obstructs the interaction with E proteins, leading to an increase in the population of unbound, destabilized Id proteins.[1] These unbound Id proteins are then recognized by the cellular machinery responsible for protein degradation and are polyubiquitinated, marking them for destruction by the 26S proteasome.[1] While the specific E3 ubiquitin ligase responsible for this ubiquitination has not yet been definitively identified in the available literature, the process is confirmed to be ubiquitin-mediated.[1]

Signaling Pathway Diagram

Caption: Mechanism of this compound-induced Id protein degradation.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay Type | Parameter | Value | Reference |

| HUVEC | Cell Viability | IC50 | ~30 µM | [1] |

| HCT116 | Cell Viability | IC50 | ~25 µM | [1] |

| 806 (Pancreatic Cancer) | Western Blot | ID1/ID3 Depletion | Starting at 4-20 µM | |

| Panc1 (Pancreatic Cancer) | Cell Viability | IC50 | Not specified | |

| A21 (Pancreatic Cancer) | Cell Viability | IC50 | Not specified | |

| 4T1 (Breast Cancer) | Cell Cycle Analysis | G0/G1 Arrest | 40 µM | |

| 4T1 (Breast Cancer) | ROS Levels | Increased | 40 µM |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Treatment | Outcome | Reference |

| Mouse | Breast Cancer | This compound + Paclitaxel | Regression of paclitaxel-resistant tumors | |

| Mouse | Breast Cancer | This compound | Suppression of lung colonization | |

| Mouse | Colorectal Neoplasia | This compound | Reduced tumor burden | |

| Mouse | Ocular Neovascularization | This compound | Inhibition of retinal neovascularization | [1] |

Experimental Protocols

This section provides an overview of the methodologies used in the characterization of this compound.

In Silico Screening for Id1 Antagonists

The discovery of this compound was initiated with an in silico screen of over 2.2 million compounds.[1] The screen targeted a hydrophobic crevice on the Id1 protein, identified through X-ray crystallography, that is adjacent to the HLH dimerization motif.[1] Computational docking simulations were used to predict the binding affinity of compounds to this site.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA was employed to experimentally validate the ability of candidate compounds to disrupt the Id1-E47 protein-protein interaction.

-

Principle: This assay detects protein-DNA or protein-protein interactions based on the differential migration of complexes through a non-denaturing polyacrylamide gel.

-

Protocol Outline:

-

Recombinant Id1 and E47 proteins are incubated together in a binding buffer.

-

A DNA probe containing an E-box sequence (the binding site for E47 homodimers) is added. In the presence of Id1, E47 is sequestered, and no E47-DNA complex is formed.

-

This compound is added to the reaction. If it disrupts the Id1-E47 interaction, E47 is free to bind the DNA probe, resulting in a shifted band on the gel.

-

The reaction products are resolved by native PAGE and visualized by autoradiography or other detection methods.

-

Western Blotting for Id Protein Levels

Western blotting is used to quantify the levels of Id proteins in cells following treatment with this compound.

-

Principle: This technique uses antibodies to detect specific proteins in a complex mixture.

-

Protocol Outline:

-

Cells are cultured and treated with various concentrations of this compound for specified time periods.

-

Whole-cell lysates are prepared using a suitable lysis buffer.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for Id1, Id3, and a loading control (e.g., GAPDH or β-actin).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Cell Viability and Proliferation Assays

These assays are used to assess the cytotoxic and cytostatic effects of this compound on cancer cell lines.

-

Principle: Assays like MTT or CellTiter-Glo measure metabolic activity, which is proportional to the number of viable cells.

-

Protocol Outline:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of this compound concentrations.

-

After the desired incubation period (e.g., 24, 48, 72 hours), the assay reagent is added.

-

The signal (absorbance or luminescence) is measured using a plate reader.

-

IC50 values are calculated from the dose-response curves.

-

Experimental Workflow Diagram

Caption: General experimental workflow for this compound characterization.

Conclusion and Future Directions

This compound represents a promising new therapeutic strategy that functions by inducing the ubiquitin-mediated degradation of Id proteins. Its novel mechanism of action, which involves the disruption of a key protein-protein interaction, opens up new avenues for targeting oncogenic pathways that have been historically difficult to address with conventional inhibitors. The preclinical data to date demonstrates potent anti-tumor and anti-angiogenic activity with no observed acquired resistance. Future research will likely focus on identifying the specific E3 ligase involved in this compound-mediated Id protein degradation, which could lead to the development of even more potent and selective second-generation compounds. Furthermore, ongoing and future clinical trials will be crucial in determining the safety and efficacy of this compound in human patients with various cancers and other Id-driven diseases.

References

AGX51: A Novel Strategy Targeting Cancer Stem Cell Vulnerabilities Through ID Protein Degradation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cancer stem cells (CSCs) represent a subpopulation of tumor cells endowed with the capacity for self-renewal, differentiation, and therapeutic resistance, driving tumor progression, metastasis, and relapse. A critical axis in the maintenance of the CSC phenotype is the overexpression of Inhibitor of Differentiation (ID) proteins. AGX51, a first-in-class small molecule, has emerged as a promising therapeutic agent that selectively induces the degradation of ID proteins. This technical guide provides a comprehensive overview of the mechanism of action of this compound on cancer stem cells, detailing its impact on key signaling pathways, summarizing relevant quantitative data, and outlining experimental protocols for its investigation.

The Role of ID Proteins in Cancer Stem Cell Biology

Inhibitor of Differentiation (ID) proteins (ID1, ID2, ID3, and ID4) are helix-loop-helix (HLH) transcriptional regulators that function as dominant-negative antagonists of basic helix-loop-helix (bHLH) transcription factors.[1][2] In normal development, ID proteins are crucial for maintaining stem and progenitor cell populations by preventing premature differentiation.[3] Many human cancers hijack this mechanism, overexpressing ID proteins to sustain a CSC phenotype characterized by enhanced self-renewal and proliferative capacity.[1][2] The expression of ID proteins is often associated with more aggressive disease and an increased risk of metastasis.[3] Evidence suggests that ID proteins are particularly prevalent in quiescent CSCs, which are resistant to conventional chemotherapies, contributing to disease recurrence.[3]

This compound: Mechanism of Action Against ID-Driven Cancer Stem Cells

This compound is a small molecule antagonist of ID proteins.[3] Its primary mechanism of action involves binding to ID proteins, which prevents their interaction with bHLH E proteins. This sequestration of ID proteins allows E proteins to form active transcription factor complexes that promote cell differentiation and inhibit cell growth.[3] Furthermore, the binding of this compound to ID proteins leads to their destabilization and subsequent degradation.[3] This targeted degradation of ID proteins disrupts the cellular pathways responsible for maintaining the cancer stem cell state.

A key consequence of this compound-mediated ID protein degradation is the accumulation of reactive oxygen species (ROS). The buildup of ROS within the cancer cells can lead to damage of critical cellular components such as DNA and proteins, ultimately triggering cell death. This ROS-mediated cytotoxicity is a significant contributor to the anti-tumor effects of this compound.

Quantitative Data on the Efficacy of this compound

While direct quantitative data on the effect of this compound on specific cancer stem cell markers such as ALDH or the CD44+/CD24- population is still emerging in publicly available literature, the efficacy of this compound has been demonstrated through its impact on cancer cell viability and ID protein levels across various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Effect on ID Proteins | Reference |

| 4T1 | Murine Mammary Carcinoma | ~25 | Significant decrease in ID1, ID3, and ID4 levels | [1] |

| TNBC Cell Lines | Triple-Negative Breast Cancer | ~25 | Not specified | [1] |

| Panc1 | Human Pancreatic Cancer | 5.5 - 19.5 | Depletion of ID1 and ID3 | |

| A21 | Human Pancreatic Cancer | 5.5 - 19.5 | Depletion of ID1 and ID3 | |

| HUVEC | Human Umbilical Vein Endothelial Cells | ~10 (for ID1 decrease) | Significant decrease in ID1 and ID3 levels |

Note: This table is compiled from available research data. Further studies are needed to expand the quantitative data on a broader range of cancer stem cell models.

Key Signaling Pathways Modulated by this compound

The primary signaling pathway disrupted by this compound is the ID protein-bHLH transcription factor axis. By promoting the degradation of ID proteins, this compound effectively reactivates bHLH-mediated transcriptional programs that lead to cellular differentiation and a reduction in stem-like properties.

Caption: this compound targets ID proteins, leading to their degradation and subsequent cell death.

The diagram above illustrates the central role of ID proteins in maintaining a cancer stem cell state by inhibiting bHLH transcription factors and promoting self-renewal. This compound intervenes by binding to ID proteins, triggering their degradation. This leads to the reactivation of differentiation pathways and an increase in cytotoxic reactive oxygen species, ultimately resulting in the demise of the cancer cell.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

This compound

-

Complete growth medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for ID Protein Levels

This protocol is used to quantify the levels of ID proteins in cancer cells following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against ID1, ID3, ID4, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound or DMSO for the desired time points.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities relative to the loading control.

Caption: Workflow for assessing ID protein levels after this compound treatment.

Conclusion and Future Directions

This compound represents a novel and promising therapeutic strategy for targeting cancer stem cells by inducing the degradation of ID proteins. This leads to a cascade of events including the promotion of cellular differentiation and the induction of cell death via the accumulation of reactive oxygen species. While the initial findings are encouraging, further research is warranted to fully elucidate the impact of this compound on the cancer stem cell compartment. Future studies should focus on:

-

Quantifying the effect of this compound on specific CSC marker-positive populations (e.g., ALDH+, CD44+/CD24-) using flow cytometry.

-

Assessing the impact of this compound on the self-renewal capacity of CSCs through tumorsphere formation assays.

-

Investigating the in vivo efficacy of this compound in patient-derived xenograft (PDX) models enriched for cancer stem cells.

-

Exploring potential synergistic effects of this compound with conventional chemotherapies and other targeted agents.

A deeper understanding of the intricate mechanisms by which this compound modulates cancer stem cell biology will be instrumental in its clinical development and its potential to overcome therapeutic resistance and prevent cancer recurrence.

References

- 1. Id Proteins Promote a Cancer Stem Cell Phenotype in Mouse Models of Triple Negative Breast Cancer via Negative Regulation of Robo1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human breast cancer stem cell markers CD44 and CD24: enriching for cells with functional properties in mice or in man? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ID Proteins Regulate Diverse Aspects of Cancer Progression and Provide Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Pan-Id Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inhibitor of DNA binding (Id) proteins are a family of four helix-loop-helix (HLH) transcription factors (Id1-4) that act as dominant-negative regulators of basic helix-loop-helix (bHLH) transcription factors.[1][2][3] Unlike other bHLH proteins, Id proteins lack a basic DNA-binding domain and function by forming heterodimers with bHLH E proteins, sequestering them and preventing their binding to DNA.[2][4] This inhibition of E protein activity disrupts the transcriptional programs that drive cellular differentiation, thereby promoting cell proliferation and maintaining a stem-like state.[5] While essential during embryonic development, the re-expression of Id proteins in adult tissues is linked to the progression of various pathologies, including cancer and neovascular diseases.[1][4][5] Their role in promoting tumor growth, angiogenesis, and metastasis has made them an attractive, albeit challenging, therapeutic target.[3][4] This guide provides a comprehensive overview of the foundational research on pan-Id inhibitors, focusing on the core mechanism of action, relevant signaling pathways, a summary of known inhibitors, and detailed experimental protocols for their characterization.

The Id Protein Family: Mechanism of Action

The primary mechanism by which Id proteins exert their function is through the negative regulation of bHLH transcription factors, particularly the ubiquitously expressed E proteins (e.g., E12, E47, HEB).[1][2]

-

bHLH Transcription Factors: These proteins form homodimers or heterodimers and bind to specific DNA sequences known as E-boxes in the promoter and enhancer regions of target genes, thereby activating transcription that typically leads to cell differentiation.

-

Id Protein Inhibition: Id proteins, lacking a DNA-binding domain, form high-affinity heterodimers with E proteins through their HLH domain.[2] This interaction prevents the E proteins from dimerizing with other bHLH partners and binding to E-box sequences, effectively halting the transcription of differentiation-specific genes.[1][2]

-

Other Interactions: Beyond E proteins, Id proteins have been shown to interact with other key regulatory proteins, including the retinoblastoma (Rb) tumor suppressor family and Ets domain transcription factors, further expanding their influence on cell cycle control and gene expression.[1][3]

The balance between Id proteins and E proteins (the "E-Id axis") is therefore a critical determinant of cell fate, and its dysregulation is a hallmark of several cancers.[2]

Key Signaling Pathways

The expression and activity of Id proteins are regulated by multiple upstream signaling pathways. Pan-Id inhibitors function by disrupting the protein-protein interaction between Id and its partners, primarily E proteins, leading to the degradation of Id proteins and the restoration of E protein function.

Caption: Signaling pathways regulating Id protein expression and the mechanism of pan-Id inhibition.

Pan-Id Inhibitors: A First-in-Class Therapeutic

Given that all four Id proteins function by sequestering E proteins, a "pan-Id" inhibitor that targets the conserved HLH domain interaction is a promising therapeutic strategy.[4] This approach avoids potential compensatory upregulation of other Id family members. This compound is a novel, first-in-class small molecule pan-Id antagonist identified through an in silico screen.[4][5]

Mechanism of this compound

This compound was designed to bind a hydrophobic pocket near the loop region of Id1, a site highly conserved across all Id family members.[4] Its binding disrupts the endogenous Id-E protein interaction, which subsequently leads to the degradation of all four Id proteins via ubiquitin-mediated proteolysis.[4][5] The functional consequences of this compound administration include G0-G1 cell cycle arrest and a significant inhibition of cell viability in multiple cancer cell lines.[4]

Quantitative Data on Pan-Id Inhibition

Currently, detailed quantitative data such as IC50 or Ki values for pan-Id inhibitors are not widely published in the public domain. Research has focused on the functional outcomes of inhibition. The table below summarizes the characterized effects of this compound.

| Assay/Model | Organism/Cell Line | Key Finding | Reference |

| Cell Viability | Multiple cancer cell lines | Profound inhibition of viability. | [4] |

| Cell Cycle Analysis | Multiple cancer cell lines | Induction of G0-G1 arrest. | [4] |

| Breast Cancer Metastasis | Mouse Model | Suppression of lung metastases. | [4] |

| Paclitaxel Resistance | Mouse Model | Growth regression of resistant breast tumors (in combination with paclitaxel). | [4] |

| Ocular Neovascularization | Mouse Models (AMD, ROP) | Inhibition of retinal neovascularization. | [5] |

Experimental Protocols

The discovery and validation of a pan-Id inhibitor involve a multi-step process, from initial screening to in vivo efficacy studies.

In Silico Screening for Id Antagonists

This protocol outlines a computational approach to identify potential small molecule inhibitors targeting the Id-E protein interaction surface.

-

Target Structure Preparation: Obtain the crystal structure of an Id-E protein dimer (e.g., Id1-E47).[4] Prepare the structure for docking by removing water molecules, adding hydrogen atoms, and assigning charges using software like Schrödinger's Protein Preparation Wizard.

-

Binding Site Definition: Identify a conserved hydrophobic pocket on the Id protein surface adjacent to the HLH interaction domain.[4] Define a receptor grid for docking calculations centered on this pocket.

-

Ligand Library Screening: Prepare a library of small molecules (e.g., from ZINC database or commercial libraries) for virtual screening. Generate low-energy 3D conformations for each ligand.

-